molecular formula C13H21NO5 B11716102 (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

Cat. No.: B11716102
M. Wt: 271.31 g/mol
InChI Key: MSDHAJLDASVPDN-RNCFNFMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[44]nonane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the spirocyclic core, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts specific stereochemical and electronic properties. This uniqueness makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m1/s1

InChI Key

MSDHAJLDASVPDN-RNCFNFMXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)CC[C@@H](O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.